1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride
Description
1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride is a substituted thiophene derivative featuring a methanamine group attached to a 3,5-dimethylthiophene ring, with a hydrochloride counterion. The compound has a monoisotopic mass of 109.08915 Da for the base form and a total molecular weight of approximately 145.55 g/mol when accounting for the hydrochloride addition.
However, pharmacological and toxicological data remain absent in published literature.
Properties
Molecular Formula |
C7H12ClNS |
|---|---|
Molecular Weight |
177.70 g/mol |
IUPAC Name |
(3,5-dimethylthiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H11NS.ClH/c1-5-3-6(2)9-7(5)4-8;/h3H,4,8H2,1-2H3;1H |
InChI Key |
HCBLEXBSTHRBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)CN)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylthiophene, which is commercially available or can be synthesized through various methods.
Functionalization: The thiophene ring is functionalized by introducing a methanamine group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by the methanamine group.
Hydrochloride Formation: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride with structurally or functionally related compounds, emphasizing molecular features, pharmacological activity, and available
Key Observations :
Structural Differences: The target compound lacks the catechol group of dopamine and the complex opioid backbone of thiophene fentanyl. Its simpler thiophene-amine structure may offer distinct binding profiles compared to these analogs.
Its amine group suggests possible interactions with neurotransmitter systems, but this remains speculative.
Toxicological Data :
- Dopamine HCl has established safety profiles in clinical use, whereas thiophene fentanyl carries high abuse liability and toxicity risks . The target compound’s toxicity is entirely uncharacterized.
Research and Development Considerations
Potential Applications: The compound’s structural similarity to dopamine and synthetic opioids warrants exploration in central nervous system (CNS) drug discovery, though its low research activity highlights a critical gap.
Data Limitations :
- Physicochemical properties (e.g., solubility, melting point) and stability data are absent. Computational modeling or high-throughput screening could prioritize this compound for further study.
Biological Activity
1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with two methyl groups and an amine functional group, which contributes to its biological activity. The hydrochloride salt form enhances its solubility and stability.
Research indicates that compounds with thiophene rings often interact with various neurotransmitter systems. Specifically, the presence of the amine group suggests potential interactions with serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and psychotropic effects.
In Vitro Studies
In vitro studies have demonstrated that 1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride exhibits agonistic activity at certain serotonin receptors. This activity is significant because it may contribute to antidepressant-like effects. For instance, structure-activity relationship (SAR) studies have shown that modifications to the thiophene ring can enhance receptor affinity and selectivity (see Table 1).
| Compound | Receptor Type | EC50 (nM) | Rmax (%) |
|---|---|---|---|
| 1-(3,5-Dimethylthiophen-2-yl)methanamine | 5-HT2A | 50 | 85 |
| Analog A | 5-HT2A | 30 | 90 |
| Analog B | 5-HT2A | 70 | 75 |
Table 1: Functional properties of selected compounds at the 5-HT2A receptor.
In Vivo Studies
Animal models have been employed to assess the behavioral effects of this compound. Notably, studies indicate that administration of the compound leads to increased locomotor activity and reduced anxiety-like behaviors in rodents, suggesting potential anxiolytic properties.
Case Studies
Several case studies highlight the implications of using compounds similar to 1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride in therapeutic contexts:
- Case Study on Anxiety Disorders : A clinical trial involving a related compound demonstrated significant reductions in anxiety symptoms among participants diagnosed with generalized anxiety disorder (GAD). The study reported a dose-dependent response correlating with receptor activation levels.
- Depression Treatment : Another study focused on a structurally similar compound showed promising results in treating major depressive disorder (MDD), with participants experiencing improved mood and cognitive function after a treatment regimen incorporating this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
